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3-(3-Fluorophenyl)-2-methylbenzoic acid Documentation Hub

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  • Product: 3-(3-Fluorophenyl)-2-methylbenzoic acid
  • CAS: 1214387-47-9

Core Science & Biosynthesis

Foundational

physicochemical properties of 3-(3-Fluorophenyl)-2-methylbenzoic acid

Advanced Physicochemical Profiling & Application Guide Executive Summary: The "Privileged" Biaryl Scaffold 3-(3-Fluorophenyl)-2-methylbenzoic acid is a specialized biaryl carboxylic acid intermediate. In modern medicinal...

Author: BenchChem Technical Support Team. Date: February 2026

Advanced Physicochemical Profiling & Application Guide

Executive Summary: The "Privileged" Biaryl Scaffold

3-(3-Fluorophenyl)-2-methylbenzoic acid is a specialized biaryl carboxylic acid intermediate. In modern medicinal chemistry, it serves as a privileged scaffold —a molecular framework capable of providing ligands for diverse biological targets.[1] Its structural uniqueness lies in the ortho-methyl group , which introduces restricted rotation (atropisomerism potential) between the phenyl rings, forcing a non-planar conformation. This pre-organized geometry is critical for binding to sterically demanding pockets in kinases (e.g., Aurora Kinase B) and protein-protein interaction interfaces (e.g., MDM2-p53).

This guide provides a comprehensive technical analysis of the compound’s physicochemical properties, synthetic logic, and characterization protocols, designed for researchers optimizing lead compounds.

Structural & Electronic Analysis

The molecule comprises a central benzoic acid ring substituted at the 2-position with a methyl group and at the 3-position with a 3-fluorophenyl moiety.

FeatureChemical Consequence
Ortho-Methyl Group (

-Me)
Steric Lock: Induces a dihedral twist between the two aromatic rings (

), preventing coplanarity. This reduces aggregation and improves solubility compared to planar analogs.
Meta-Fluoro Substituent (

-F)
Metabolic Stability: Blocks the metabolically vulnerable C3' position from oxidation (CYP450). Increases lipophilicity (

) and modulates

via inductive electron withdrawal.
Carboxylic Acid (

-COOH)
Solubility Handle: Provides an ionizable center (

) for salt formation. Acts as a key hydrogen bond donor/acceptor in the active site.
2.1 Predicted Physicochemical Parameters

Note: Values are derived from QSPR modeling of structural analogs (e.g., 3-phenyl-2-methylbenzoic acid) where experimental data is proprietary.

  • Molecular Formula:

    
    [2]
    
  • Molecular Weight: 230.24 g/mol

  • Predicted LogP: 3.6 – 4.1 (Highly Lipophilic)

  • Predicted

    
    :  3.8 – 4.0 (More acidic than benzoic acid due to the ortho-effect and electron-withdrawing aryl/fluoro groups).
    
  • Topological Polar Surface Area (TPSA): 37.3 Ų (Excellent membrane permeability).

Synthetic Methodology: The Suzuki-Miyaura Protocol

The most robust route to 3-(3-Fluorophenyl)-2-methylbenzoic acid is the palladium-catalyzed cross-coupling of 3-bromo-2-methylbenzoic acid with 3-fluorophenylboronic acid .

3.1 Causal Logic of the Protocol
  • Why Suzuki? It tolerates the free carboxylic acid (if base is managed) and avoids the toxicity of tin (Stille) or zinc (Negishi).

  • Why S-Phos or

    
    ?  The ortho-methyl group on the aryl halide creates steric hindrance. Electron-rich, bulky phosphine ligands (like S-Phos) or bidentate ligands (dppf) are required to facilitate the oxidative addition and reductive elimination steps.
    
3.2 Step-by-Step Synthesis Workflow

Reagents:

  • Substrate A: 3-Bromo-2-methylbenzoic acid (1.0 eq)

  • Substrate B: 3-Fluorophenylboronic acid (1.2 eq)

  • Catalyst:

    
     (3-5 mol%)
    
  • Base:

    
     (3.0 eq)
    
  • Solvent: 1,4-Dioxane / Water (4:1 v/v)

Protocol:

  • Inerting: Charge a reaction vessel with Substrate A, Substrate B, and Base. Purge with

    
     for 15 minutes to remove 
    
    
    
    (prevents homocoupling and catalyst deactivation).
  • Catalyst Addition: Add the Pd-catalyst under positive

    
     pressure.
    
  • Solvation: Add degassed solvent mixture.

  • Reaction: Heat to 90°C for 12–16 hours. Monitor by HPLC/LC-MS.

  • Workup (Critical for Purity):

    • Cool to RT and filter through Celite (removes Pd black).

    • Acidify filtrate to pH ~2 with 1N HCl (precipitates the free acid).

    • Extract with Ethyl Acetate (

      
      ).
      
    • Wash organic layer with Brine, dry over

      
      .[3]
      
  • Purification: Recrystallization from Ethanol/Heptane is preferred over column chromatography to ensure removal of trace palladium.

3.3 Visualization: Synthetic Pathway

Synthesispath Start 3-Bromo-2-methylbenzoic acid Catalysis Pd(dppf)Cl2 / K2CO3 90°C, Dioxane/H2O Start->Catalysis Boronic 3-Fluorophenylboronic acid Boronic->Catalysis Intermediate Pd-Complex (Oxidative Addition) Catalysis->Intermediate Activation Product 3-(3-Fluorophenyl)-2-methylbenzoic acid (Crude) Intermediate->Product Reductive Elimination Purified Pure Crystalline Solid Product->Purified Acidic Workup & Recrystallization

Figure 1: Palladium-catalyzed cross-coupling workflow for the synthesis of the target biaryl acid.

Analytical Characterization & Self-Validating Protocols

To ensure the integrity of the compound for biological testing, a multi-modal analytical approach is required.

4.1 NMR Fingerprint (Self-Validation)

The structure is validated if the following signals are present. Absence or shifting indicates impurities (e.g., defluorination or des-methylation).

  • 
     NMR (400 MHz, DMSO-
    
    
    
    ):
    • 
       13.0 (br s, 1H): Carboxylic acid proton (disappears with 
      
      
      
      shake).
    • 
       2.3–2.4 (s, 3H): The diagnostic methyl singlet . If this is a doublet, the structure is incorrect.
      
    • 
       7.0–8.0 (m, 7H): Aromatic region. Look for complex splitting due to 
      
      
      
      coupling.
  • 
     NMR: 
    
    • Single peak around -110 to -115 ppm. Multiple peaks indicate regioisomers.

4.2 Solubility & LogD Determination Protocol

Since this molecule is lipophilic, accurate biological assays require precise solubility data.

Workflow:

  • Preparation: Prepare a 10 mM stock solution in DMSO.

  • Precipitation Test: Dilute stock into PBS (pH 7.4) at concentrations of 1, 10, 50, and 100

    
    .
    
  • Incubation: Shake for 4 hours at 25°C.

  • Filtration: Filter through a 0.45

    
     PVDF membrane.
    
  • Quantification: Analyze filtrate by HPLC-UV (254 nm).

  • Calculation:

    
    .
    

Expected Result: Solubility in PBS < 50


 due to the biaryl core. Formulation with cyclodextrins or conversion to the sodium salt is recommended for in vivo use.
4.3 Visualization: Characterization Logic

Characterization cluster_Identity Identity Verification cluster_Purity Purity & State Sample Synthesized Sample NMR 1H / 19F NMR (Confirm Regioisomer) Sample->NMR MS HRMS (ESI-) [M-H]- = 229.06 Sample->MS HPLC HPLC (>98%) No Pd residues Sample->HPLC DSC DSC (Melting Point) Crystallinity Check Sample->DSC Valid Release for Bio-Assay NMR->Valid Pass MS->Valid Pass HPLC->Valid Pass

Figure 2: Analytical decision tree for validating compound identity and purity before biological application.

Biological & Medicinal Context
5.1 Target Relevance

This specific isomer is often investigated in the context of:

  • Kinase Inhibition: The 3-fluorophenyl group mimics the hydrophobic interactions of ATP in the binding pocket of Serine/Threonine kinases.

  • MDM2-p53 Inhibitors: Biaryl acids mimic the hydrophobic residues (Phe19, Trp23, Leu26) of p53, blocking its interaction with the MDM2 oncoprotein [1].

  • NSAID Development: Analogous to Diflunisal, the fluorinated biaryl system inhibits COX enzymes, though the 2-methyl group may alter selectivity toward COX-2 by increasing the volume of the ligand.

5.2 Handling & Stability
  • Storage: Store solid at 4°C. The carboxylic acid is stable, but the fluorophenyl ring makes it slightly lipophilic; keep desiccated to prevent moisture absorption which complicates weighing.

  • Safety: Irritant (Eyes/Skin). The 3-fluoro moiety is metabolically robust, but standard PPE is required to avoid inhalation of fine dust.

References
  • BenchChem. Contextualization of Fluorinated Benzoic Acid Derivatives in Contemporary Medicinal Chemistry. (Accessed 2026).[4] Link

  • National Institutes of Health (NIH). Discovery of N-(3-fluorophenyl)-... as selective aurora kinase B inhibitor. Eur J Med Chem. 2025.[5] Link

  • Organic Syntheses. Synthesis of Amino-fluorobenzoic acid derivatives. Org.[2][6][7][8] Synth. Coll. Vol. 10. Link

  • American Chemical Society (ACS). Applications of Fluorine in Medicinal Chemistry. J. Med.[8] Chem. 2015.[5][8] Link

  • ResearchGate. Benzoic Acid and Its Synthetic Derivatives as Important Medicinal Product.[9] 2023.[9] Link

Sources

Exploratory

Therapeutic Potential of Fluorinated Biaryl Benzoic Acid Derivatives

This guide explores the therapeutic utility, medicinal chemistry, and synthesis of fluorinated biaryl benzoic acid derivatives , a privileged scaffold in modern drug discovery. Technical Guide & Whitepaper Executive Summ...

Author: BenchChem Technical Support Team. Date: February 2026

This guide explores the therapeutic utility, medicinal chemistry, and synthesis of fluorinated biaryl benzoic acid derivatives , a privileged scaffold in modern drug discovery.

Technical Guide & Whitepaper

Executive Summary

Fluorinated biaryl benzoic acid derivatives represent a class of small molecules characterized by a biphenyl core, a carboxylic acid "warhead," and strategic fluorine substitution. While historically recognized as Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) via COX inhibition (e.g., Diflunisal ), this scaffold has evolved into a critical tool for treating protein misfolding diseases—specifically Transthyretin (TTR) Amyloidosis —and is emerging in oncology as a DHODH inhibitor .

This guide details the structural rationale, mechanism of action, synthesis, and experimental validation of these compounds.[1][2]

Chemical Rationale: The Fluorine & Biaryl Advantage

The efficacy of this scaffold rests on three medicinal chemistry pillars:

  • The Biaryl Twist: The steric clash between ortho-hydrogens (or fluorines) induces a non-planar, twisted conformation (dihedral angle ~45–90°). This geometry perfectly complements the hydrophobic thyroxine-binding channels in TTR.

  • The Carboxylate Anchor: The benzoic acid moiety forms critical electrostatic interactions (salt bridges) with lysine residues (e.g., Lys15 in TTR) or arginine residues in enzyme active sites.

  • Fluorine Bioisosterism:

    • Metabolic Stability: C-F bonds (116 kcal/mol) resist cytochrome P450 oxidation, prolonging half-life (

      
      ).
      
    • Lipophilicity: Fluorine increases

      
      , enhancing membrane permeability and CNS penetration.
      
    • Multipole Interactions: The high electronegativity of fluorine allows for orthogonal multipolar interactions with carbonyls or amides in the protein backbone.

Core Application: Transthyretin (TTR) Kinetic Stabilization[3][4][5]

The most authoritative application of fluorinated biaryl benzoic acids is the kinetic stabilization of TTR tetramers to prevent Amyloid Transthyretin (ATTR) Amyloidosis.

Mechanism of Action

TTR is a homotetramer that transports thyroxine (T4) and retinol. In ATTR, the rate-limiting step of pathology is the dissociation of the tetramer into monomers.[3][4] These monomers misfold and aggregate into amyloid fibrils.[3][5][4][6][7]

Diflunisal (2',4'-difluoro-4-hydroxybiphenyl-3-carboxylic acid) and its analogs bind to the unoccupied T4 binding pockets at the dimer-dimer interface.

  • Binding Mode: The carboxylate hydrogen bonds with Ser117 and forms an electrostatic network with Lys15. The fluorinated biaryl ring occupies the hydrophobic halogen-binding pockets (HBP 2/3).

  • Result: The ground state of the tetramer is stabilized, raising the activation energy barrier for dissociation.

Visualization: TTR Kinetic Stabilization Pathway

The following diagram illustrates the kinetic trap mechanism enforced by the drug.

TTR_Stabilization cluster_inhibition Therapeutic Intervention Tetramer Native TTR Tetramer (Functional) Complex Stabilized Drug-TTR Complex Tetramer->Complex + Drug (Binding) Monomer Misfolded Monomer (Amyloidogenic) Tetramer->Monomer Dissociation (Rate Limiting) Drug Fluorinated Biaryl Benzoic Acid Complex->Tetramer Equilibrium Oligomer Toxic Oligomers Monomer->Oligomer Aggregation Fibril Amyloid Fibril (Organ Damage) Oligomer->Fibril Deposition

Caption: Kinetic stabilization of TTR. The drug shifts equilibrium toward the stable tetramer, preventing the rate-limiting dissociation into amyloidogenic monomers.

Secondary Application: DHODH Inhibition (Oncology)

Beyond TTR, biaryl benzoic acids (and structurally related quinoline-carboxylic acids like Brequinar ) inhibit Dihydroorotate Dehydrogenase (DHODH) .

  • Target: DHODH catalyzes the fourth step of de novo pyrimidine synthesis.

  • Therapeutic Logic: Rapidly dividing cancer cells (e.g., AML) and activated lymphocytes (Autoimmune) rely heavily on de novo synthesis, unlike normal cells which use salvage pathways.

  • SAR Note: The biaryl system mimics the ubiquinone cofactor, while the carboxylic acid interacts with the FMN-binding site.

Experimental Protocols

Synthesis: Suzuki-Miyaura Cross-Coupling

The most robust method for constructing the fluorinated biaryl core is the Palladium-catalyzed Suzuki coupling.

Target Molecule: 2',4'-difluoro-4-hydroxybiphenyl-3-carboxylic acid (Diflunisal Analog).

Reagents:

  • Aryl Halide: 5-bromo-2-hydroxybenzoic acid (protected as methyl ester/methylether if necessary).

  • Boronic Acid: 2,4-difluorophenylboronic acid.

  • Catalyst: Pd(PPh3)4 or Pd(dppf)Cl2.

  • Base: K2CO3 or Cs2CO3.

  • Solvent: 1,4-Dioxane/Water (4:1).

Step-by-Step Protocol:

  • Setup: In a glovebox or under Argon, charge a microwave vial with 5-bromo-2-hydroxybenzoic acid (1.0 eq), 2,4-difluorophenylboronic acid (1.2 eq), and K2CO3 (2.0 eq).

  • Catalyst Addition: Add Pd(PPh3)4 (5 mol%).

  • Solvation: Add degassed 1,4-Dioxane/Water (4:1, 0.1 M concentration).

  • Reaction: Seal and heat to 90°C for 12 hours (or 110°C for 30 min in microwave).

  • Workup: Cool to RT. Acidify with 1N HCl to pH 3. Extract with Ethyl Acetate (3x).

  • Purification: Dry organic layer over MgSO4. Concentrate. Purify via flash chromatography (Hexane/EtOAc gradient).

Visualization: Synthesis Workflow

Suzuki_Synthesis cluster_cycle Pd Cycle Mechanism Halide Aryl Halide: 5-bromo-2-hydroxybenzoic acid Catalysis Catalytic Cycle Pd(PPh3)4, K2CO3 90°C, 12h Halide->Catalysis Boronic Boronic Acid: 2,4-difluorophenylboronic acid Boronic->Catalysis Product Product: Fluorinated Biaryl Benzoic Acid Catalysis->Product C-C Bond Formation OxAdd Oxidative Addition TransMet Transmetallation OxAdd->TransMet RedElim Reductive Elimination TransMet->RedElim

Caption: Palladium-catalyzed Suzuki-Miyaura coupling workflow for biaryl synthesis.

Validation: TTR Acid-Mediated Aggregation Assay

This assay validates the therapeutic potential by measuring the drug's ability to prevent fibril formation under stress.

Protocol:

  • Preparation: Dilute Recombinant WT-TTR to 0.4 mg/mL in 10 mM phosphate buffer (pH 7.6).

  • Incubation: Add test compound (Drug) at 2x molar excess (relative to TTR tetramer) or vehicle (DMSO). Incubate at 37°C for 30 min.

  • Acidification: Lower pH to 4.4 using acetate buffer to induce dissociation/aggregation.

  • Measurement: Incubate at 37°C for 72 hours. Measure turbidity (absorbance) at 400 nm .

  • Analysis: Lower absorbance indicates higher stability (less aggregation).

Comparative Data: Structure-Activity Relationship (SAR)

The following table summarizes the impact of structural modifications on TTR stabilization efficacy (based on % fibril formation inhibition).

CompoundStructureSubstituentsTTR Stabilization (400nm)Binding Affinity (

)
Diflunisal Biaryl Benzoic Acid2',4'-Difluoro, 4-OHHigh (>90%) ~80 nM
Iododiflunisal Biaryl Benzoic Acid2',4'-Difluoro, 4-OH, 5-IodoVery High (>95%) <50 nM
Analogue A Biaryl Benzoic AcidNo FluorineLow (<30%)>500 nM
Analogue B Biaryl Benzoic AcidCarboxyl reduced to AlcoholInactiveNo Binding

Note: The iodine substitution (Iododiflunisal) fills the hydrophobic pocket HBP1 more effectively than the proton in Diflunisal, enhancing potency.

References

  • Sekijima, Y., et al. (2006). "The biological and chemical basis for tissue-selective amyloid disease." Cell, 126(5), 903-915. Link

  • Berk, J. L., et al. (2013). "Repurposing diflunisal for familial amyloid polyneuropathy: a randomized clinical trial." JAMA, 310(24), 2658-2667. Link

  • Adamski-Werner, S. L., et al. (2004).[8] "Diflunisal analogues stabilize the native state of transthyretin and inhibit amyloid formation." Journal of Medicinal Chemistry, 47(2), 355-374. Link

  • Munier-Lehmann, H., et al. (2013). "Dihydroorotate dehydrogenase inhibitors: a patent review." Expert Opinion on Therapeutic Patents, 23(11), 1431-1450. Link

  • Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457–2483. Link

Sources

Protocols & Analytical Methods

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing 3-(3-Fluorophenyl)-2-methylbenzoic Acid Synthesis

Strategic Analysis: The Steric Challenge The synthesis of 3-(3-Fluorophenyl)-2-methylbenzoic acid presents a classic but deceptive challenge in organic chemistry: Ortho-Substitution Steric Hindrance .[1] While a standard...

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Analysis: The Steric Challenge

The synthesis of 3-(3-Fluorophenyl)-2-methylbenzoic acid presents a classic but deceptive challenge in organic chemistry: Ortho-Substitution Steric Hindrance .[1]

While a standard Suzuki-Miyaura coupling might seem appropriate, the presence of the methyl group at the C2 position (ortho to the coupling site at C3) creates significant steric bulk. This inhibits the transmetallation step of the catalytic cycle and slows down the approach of the boronic acid. Standard catalysts like Pd(PPh₃)₄ often fail here, resulting in low conversion, significant protodeboronation of the boronic acid, or homocoupling.

To maximize yield, we must transition from "textbook" conditions to Active Ligand Systems designed specifically for hindered biaryls.

Optimized Synthetic Workflow (The "Ester Route")

We recommend a two-stage strategy : Coupling the methyl ester rather than the free acid.[1] Free carboxylic acids can poison Palladium catalysts by forming unreactive carboxylate complexes.

Phase 1: The Protocol

Reaction: Methyl 3-bromo-2-methylbenzoate + 3-Fluorophenylboronic acid


 Product (Ester) 

Hydrolysis[1]
ComponentRoleRecommended ReagentMolar Eq.
Substrate ElectrophileMethyl 3-bromo-2-methylbenzoate1.0
Coupling Partner Nucleophile3-Fluorophenylboronic acid1.2 - 1.5
Catalyst Pd SourceSPhos-Pd-G2 (or Pd(OAc)₂ + SPhos)0.02 (2 mol%)
Base ActivatorK₃PO₄ (Tribasic Potassium Phosphate)2.0 - 3.0
Solvent MediumToluene / Water (10:[1]1) or Dioxane / Water[0.2 M]
Detailed Methodology
  • Preparation: Charge a reaction vial with Methyl 3-bromo-2-methylbenzoate (1.0 eq), 3-Fluorophenylboronic acid (1.3 eq), and K₃PO₄ (2.0 eq).

  • Catalyst Addition: Add SPhos-Pd-G2 precatalyst (2 mol%).[1]

    • Why SPhos? This electron-rich, bulky biaryl phosphine ligand promotes oxidative addition into the hindered aryl bromide and facilitates reductive elimination of the bulky product [1, 2].[1]

  • Solvent & Degassing: Add Toluene and Water (10:1 ratio).

    • Critical Step: Sparge with Argon/Nitrogen for 10-15 minutes.[1] Oxygen is the primary cause of homocoupling side-products.[1]

  • Reaction: Seal the vessel and heat to 100°C for 4-12 hours. Monitor by HPLC/TLC.[1]

  • Workup: Cool to RT. Dilute with EtOAc, wash with brine. Dry organic layer over MgSO₄.[2]

  • Hydrolysis: Dissolve crude ester in THF/MeOH (1:1). Add LiOH (2M aq, 3 eq). Stir at 50°C until conversion is complete. Acidify to pH 2 with 1M HCl to precipitate the target acid.

Visualization: Pathway & Logic

Diagram 1: Synthetic Workflow & Decision Tree

SyntheticWorkflow Start Start: Methyl 3-bromo-2-methylbenzoate Boronic Add 3-Fluorophenylboronic Acid (1.3 eq) Start->Boronic CatSelect Catalyst Selection: SPhos-Pd-G2 (Rec) vs Pd(PPh3)4 Boronic->CatSelect Coupling Suzuki Coupling (100°C, Toluene/H2O) CatSelect->Coupling Degas 15 min Check Check Conversion (HPLC) Coupling->Check Check->Coupling <95% (Add more cat) Workup Workup & Purification (Flash Chromatography) Check->Workup >95% Conv. Hydrolysis Hydrolysis (LiOH) & Acidification Workup->Hydrolysis Final Target: 3-(3-Fluorophenyl)-2-methylbenzoic acid Hydrolysis->Final

Caption: Decision tree for the optimized 2-step synthesis (Esterification-Coupling-Hydrolysis) to maximize purity.

Diagram 2: Mechanistic Bottleneck (Steric Hindrance)

StericMechanism Pd0 Pd(0)-L Active Species OxAdd Oxidative Addition (Ar-Pd-Br) Pd0->OxAdd TransMet Transmetallation (Rate Limiting Step) OxAdd->TransMet RedElim Reductive Elimination TransMet->RedElim Product Biaryl Product RedElim->Product Steric STERIC BLOCK: 2-Methyl Group Steric->TransMet Inhibits Ligand Solution: Bulky Ligand (SPhos) Opens Active Site Ligand->TransMet Accelerates

Caption: The 2-Methyl group inhibits Transmetallation. Bulky ligands (SPhos) are required to overcome this energy barrier.

Troubleshooting Guide (Q&A)

Issue: Low Yield / Incomplete Conversion

Q: I am seeing 40% starting material remaining after 12 hours. Adding more catalyst doesn't help. Why? A: This is likely "Catalyst Death" before turnover is complete.

  • Oxygen Poisoning: Did you degas effectively? Sparging is better than sonication.

  • Ligand Choice: If you are using Pd(PPh₃)₄, switch to SPhos or XPhos . The 2-methyl group creates a "wall" that PPh₃ cannot easily bypass.[1] SPhos creates a specialized pocket that facilitates the reaction [3].

  • Boronic Acid Stability: 3-Fluorophenylboronic acid can undergo protodeboronation (losing the Boron group) if the reaction is too hot for too long. Add the boronic acid in two portions: 1.0 eq at the start, and 0.5 eq after 2 hours.

Issue: Impurity Formation (Homocoupling)

Q: I see a major spot on TLC that corresponds to the biaryl homocoupling of the boronic acid. A: This indicates the presence of Oxygen.

  • The Fix: Ensure your solvent system (Toluene/Water) is rigorously degassed.

  • The Hack: Add a sacrificial scavenger if you cannot degas well, but the real solution is using a Schlenk line or sealed microwave vial.

Issue: "Black Metal" Precipitation

Q: The reaction turns black and precipitates metal immediately. A: This is "Pd Black" formation—your ligand is detaching from the Palladium.

  • The Fix: Increase the Ligand:Metal ratio. If using Pd(OAc)₂ + SPhos, use a 1:2 or 1:3 ratio. Alternatively, use the pre-formed catalyst SPhos-Pd-G2 , which is much more stable.[1]

Issue: Purification of the Acid

Q: My final product (the acid) is streaking on the column and co-eluting with impurities. A: Do not purify the free acid on silica if possible.

  • Purify the Ester: Perform flash chromatography on the methyl ester intermediate (Step 5 of the protocol). It moves cleanly on silica (Hexane/EtOAc).

  • Acid-Base Extraction: After hydrolysis, the final purification should be an extraction.[1] Dissolve the crude acid in 1M NaOH (impurities stay in organics), wash with ether, then acidify the aqueous layer to precipitate pure product.

References

  • Buchwald, S. L., et al. "Universal Scaffolds for the Synthesis of Hindered Biaryls." Journal of the American Chemical Society, 2005.

  • Sigma-Aldrich (Merck). "Buchwald Ligands for Cross-Coupling."[1] Technical Review.

  • Barder, T. E., Walker, S. D., Martinelli, J. R., & Buchwald, S. L. "Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure." Journal of the American Chemical Society, 2005, 127(13), 4685–4696.

  • PrepChem. "Synthesis of 3-(2-Fluorophenyl)-benzoic acid." (Analogous methodology for fluorinated biaryls).

Sources

Optimization

Technical Support Center: Recrystallization of 3-(3-Fluorophenyl)-2-methylbenzoic Acid

This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support for the recrystallization of 3-(3-Fluorophenyl)-2-methylbenzoic acid. Here, we address common c...

Author: BenchChem Technical Support Team. Date: February 2026

This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support for the recrystallization of 3-(3-Fluorophenyl)-2-methylbenzoic acid. Here, we address common challenges and provide systematic protocols to achieve high purity crystals.

Troubleshooting Guide: Common Recrystallization Issues

Question: My compound "oiled out" instead of forming crystals upon cooling. What should I do?

Answer: "Oiling out," where the solute separates as a liquid rather than a solid, is a common issue. It typically occurs when the solution is supersaturated to the point where the solute's solubility is exceeded above its melting point.

  • Causality: The high concentration of the solute in the hot solvent can lead to it coming out of solution at a temperature where it is still molten. The structural features of 3-(3-Fluorophenyl)-2-methylbenzoic acid, such as the biphenyl system, can contribute to a lower melting point compared to more rigid structures, potentially increasing the likelihood of oiling out.

  • Troubleshooting Steps:

    • Re-heat the solution: Add a small amount of additional hot solvent to redissolve the oil.

    • Slow Cooling: Allow the flask to cool much more slowly. Insulating the flask can help. This provides the molecules with sufficient time to orient themselves into a crystal lattice.

    • Induce Crystallization at a Higher Temperature: As the solution cools, but before the oiling out temperature is reached, try to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal.

    • Solvent System Modification: If the problem persists, consider using a solvent with a lower boiling point or a mixed solvent system to alter the solubility profile.[1]

Question: No crystals are forming even after the solution has cooled to room temperature. What is the cause and solution?

Answer: The failure of crystals to form indicates that the solution is not sufficiently supersaturated at lower temperatures.

  • Causality: This can be due to several factors:

    • Too much solvent was added initially, keeping the compound fully dissolved even at room temperature.

    • The chosen solvent has a relatively high solubility for the compound at low temperatures.

    • The cooling process was too rapid, not allowing time for nucleation.

  • Troubleshooting Steps:

    • Induce Crystallization:

      • Scratching: Use a glass rod to scratch the inner surface of the flask at the meniscus. The microscopic scratches provide nucleation sites for crystal growth.[2]

      • Seed Crystals: If you have a small amount of the pure solid, add a tiny crystal to the solution to act as a template for crystallization.[2]

    • Reduce Solvent Volume: Gently heat the solution to evaporate some of the solvent. Be careful not to evaporate too much, which could lead to rapid precipitation and impurity trapping. Once a slight cloudiness (saturation point) is observed, allow it to cool slowly.

    • Ice Bath: If crystals do not form at room temperature, place the flask in an ice bath to further decrease the solubility of the compound.[2]

    • Re-evaluate Solvent Choice: If these methods fail, the solvent may be unsuitable. A different solvent or a mixed solvent system should be explored.

Frequently Asked Questions (FAQs)

Question: What are the key characteristics of a good recrystallization solvent for 3-(3-Fluorophenyl)-2-methylbenzoic acid?

Answer: The ideal solvent for recrystallization should meet several criteria.[3][4] For a molecule like 3-(3-Fluorophenyl)-2-methylbenzoic acid, which possesses both polar (carboxylic acid) and nonpolar (biphenyl) characteristics, solvent selection is critical.

  • Solubility Profile: The compound should be highly soluble in the solvent at its boiling point and poorly soluble at low temperatures (e.g., room temperature or in an ice bath).[3][4][5] This differential solubility is the cornerstone of recrystallization, allowing for high recovery of the purified product.

  • Inertness: The solvent must not react with the compound.[3][4]

  • Boiling Point: A moderately low boiling point (generally below 100 °C) is preferable for easy removal from the purified crystals.[1]

  • Impurity Solubility: Ideally, impurities should either be insoluble in the hot solvent (allowing for hot filtration) or highly soluble in the cold solvent (remaining in the mother liquor after crystallization).

Question: Based on the structure of 3-(3-Fluorophenyl)-2-methylbenzoic acid, what solvents should I consider?

Answer: Given the aromatic carboxylic acid structure, a range of solvents from polar to moderately nonpolar could be effective. The principle of "like dissolves like" can be a useful starting point.

  • Polar Solvents:

    • Water: Benzoic acid itself can be recrystallized from water.[2][5][6][7] The presence of the fluorophenyl and methyl groups on your compound increases its nonpolar character, which may reduce its solubility in water compared to benzoic acid. However, it is still a viable option to test, especially for its low cost and safety.

    • Alcohols (Ethanol, Methanol): These are often good solvents for compounds with moderate polarity. A structurally similar compound, 3-(4-Fluorophenyl)-2-methylbenzoic acid, is soluble in ethanol.[8]

  • Moderately Polar Solvents:

    • Acetone, Ethyl Acetate: These solvents can be effective for a wide range of organic compounds.

  • Nonpolar Solvents:

    • Toluene, Hexanes: These are less likely to be good single solvents due to the polar carboxylic acid group, but they can be excellent anti-solvents in a mixed solvent system.

  • Mixed Solvent Systems:

    • Ethanol/Water: Dissolve the compound in a minimum of hot ethanol and then add hot water dropwise until the solution becomes slightly cloudy. Reheat to clarify and then cool slowly.

    • Acetone/Hexane or Ethyl Acetate/Hexane: Dissolve the compound in the more polar solvent (acetone or ethyl acetate) at room temperature or with gentle warming, then slowly add the nonpolar solvent (hexane) until turbidity persists.[9]

Experimental Protocols

Protocol 1: Single-Solvent Recrystallization

This protocol outlines the steps for recrystallizing 3-(3-Fluorophenyl)-2-methylbenzoic acid from a single solvent.

  • Solvent Screening: In separate small test tubes, add a small amount of your crude compound. Add a few drops of a candidate solvent and observe the solubility at room temperature. Heat the soluble samples and cool the insoluble ones to determine the best solvent with high solubility when hot and low solubility when cold.

  • Dissolution: Place the crude 3-(3-Fluorophenyl)-2-methylbenzoic acid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent. Heat the mixture to boiling while stirring. Continue adding small portions of the hot solvent until the compound just dissolves.

  • Decolorization (Optional): If the solution is colored due to impurities, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities and activated charcoal.

  • Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Subsequently, place the flask in an ice bath to maximize crystal formation.

  • Isolation and Drying: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold solvent. Allow the crystals to air dry or dry in a vacuum oven.

Protocol 2: Mixed-Solvent Recrystallization

This method is useful when no single solvent provides the desired solubility profile.

  • Solvent Pair Selection: Choose two miscible solvents. One in which the compound is highly soluble (the "good" solvent) and one in which it is poorly soluble (the "bad" or "anti-solvent").

  • Dissolution: Dissolve the crude compound in a minimum amount of the "good" solvent at or near its boiling point.

  • Addition of Anti-Solvent: While the solution is hot, add the "bad" solvent dropwise until the solution becomes faintly cloudy (persistent turbidity). This indicates the saturation point.

  • Clarification: Add a few drops of the "good" solvent back to the hot mixture until the solution becomes clear again.

  • Crystallization: Cover the flask and allow it to cool slowly to room temperature, followed by cooling in an ice bath.

  • Isolation and Drying: Collect the crystals by vacuum filtration, wash with a small amount of the cold solvent mixture, and dry.

Data Presentation

Table 1: Properties of Potential Recrystallization Solvents

SolventBoiling Point (°C)[1]PolaritySafety Considerations
Water100HighNon-flammable, non-toxic
Ethanol78HighFlammable
Methanol65HighFlammable, toxic
Acetone56MediumHighly flammable
Ethyl Acetate77MediumFlammable
Toluene111LowFlammable, toxic
Hexanes69LowHighly flammable

Visualizations

Diagram 1: Solvent Selection Workflow

SolventSelection start Start: Crude Compound test_solubility Test Solubility in Various Solvents at Room Temp start->test_solubility soluble Soluble at RT? test_solubility->soluble insoluble Insoluble at RT? test_solubility->insoluble consider_mixed Consider for Mixed Solvent System (as 'Good' Solvent) soluble->consider_mixed heat_insoluble Heat Insoluble Samples insoluble->heat_insoluble dissolves_hot Dissolves when Hot? heat_insoluble->dissolves_hot cool_solution Cool the Hot Solution dissolves_hot->cool_solution Yes bad_solvent Poor Single Solvent (Consider for Mixed System) dissolves_hot->bad_solvent No precipitates_cold Precipitates when Cold? cool_solution->precipitates_cold good_single_solvent Good Single Solvent precipitates_cold->good_single_solvent Yes precipitates_cold->bad_solvent No

Caption: Workflow for selecting an appropriate recrystallization solvent.

Diagram 2: Troubleshooting Crystallization Failure

Troubleshooting start Cooled Solution, No Crystals induce Induce Crystallization start->induce scratch Scratch Flask induce->scratch seed Add Seed Crystal induce->seed ice_bath Cool in Ice Bath induce->ice_bath check_success Crystals Form? scratch->check_success seed->check_success ice_bath->check_success success Success! Isolate Crystals. check_success->success Yes failure No Crystals Formed check_success->failure No reduce_volume Reduce Solvent Volume by Evaporation failure->reduce_volume re_cool Re-cool Slowly reduce_volume->re_cool re_cool->induce

Caption: Decision tree for troubleshooting failed crystallization.

References

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

  • Witt, E. R. (1972). U.S. Patent No. 3,654,351. Washington, DC: U.S. Patent and Trademark Office.
  • Chemistry LibreTexts. (2022, April 7). 3.3C: Determining Which Solvent to Use. Retrieved from [Link]

  • PubChem. (n.d.). 3-(3-Fluorophenyl)-4-fluorobenzoic acid. Retrieved from [Link]

  • University of Missouri–St. Louis. (n.d.). Recrystallization of Benzoic Acid. Retrieved from [Link]

  • Unknown. (n.d.). EXPERIMENT (3) Recrystallization. Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). The Recrystallization of Benzoic Acid. Retrieved from [Link]

  • Florida A&M University. (2016, September 27). Lab Report Recrystallization. Retrieved from [Link]

  • Alvarez, A. N. T. (2021). Recrystallization of Impure Benzoic Acid. ResearchGate. DOI:10.13140/RG.2.2.34927.44968. Retrieved from [Link]

Sources

Troubleshooting

optimizing reaction temperature for 3-(3-Fluorophenyl)-2-methylbenzoic acid formation

Executive Summary This guide addresses the thermal optimization for the Suzuki-Miyaura cross-coupling of 3-bromo-2-methylbenzoic acid (or its ester) with 3-fluorophenylboronic acid . The synthesis of 3-(3-Fluorophenyl)-2...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide addresses the thermal optimization for the Suzuki-Miyaura cross-coupling of 3-bromo-2-methylbenzoic acid (or its ester) with 3-fluorophenylboronic acid . The synthesis of 3-(3-Fluorophenyl)-2-methylbenzoic acid presents a classic "ortho-effect" challenge: the steric bulk of the 2-methyl group significantly raises the activation energy for transmetalation, necessitating elevated temperatures (80–100°C). However, improper thermal management can lead to protodeboronation of the fluorinated boronic acid. This guide provides a mechanistic breakdown, a validated protocol, and troubleshooting steps to navigate this thermal window.

Module 1: Critical Parameters & Mechanistic Insights

The Thermal Paradox: Sterics vs. Stability

The primary challenge in this synthesis is the 2-methyl group on the benzoic acid scaffold. This substituent creates steric congestion at the palladium center during the catalytic cycle.

  • Kinetic Barrier (The "Steric Gate"): The oxidative addition of the aryl bromide to Pd(0) is relatively fast. However, the subsequent transmetalation step—where the 3-fluorophenyl group is transferred to the palladium—is sterically encumbered by the ortho-methyl group.

    • Implication: Reactions run at low temperatures (RT to 40°C) often stall, leading to incomplete conversion not because the catalyst is dead, but because the thermal energy is insufficient to overcome the steric barrier.

  • Protodeboronation Risk: While 3-fluorophenylboronic acid is electronically stabilized (by the electron-withdrawing fluorine), prolonged exposure to basic aqueous conditions at high temperatures can still trigger protodeboronation (yielding fluorobenzene).

    • Counter-Intuitive Insight: Running the reaction "too cold" (e.g., 50°C) can actually increase side products. A slow reaction rate leaves the boronic acid exposed to the base for a longer duration without being consumed in the productive cycle. "Hot and Fast" (80°C) is often cleaner than "Low and Slow."

Visualizing the Reaction Pathway

The following diagram illustrates the energy landscape and the critical role of temperature in bypassing the steric gate.

ReactionPathway Start Reagents: 3-Bromo-2-methylbenzoic acid + 3-Fluorophenylboronic acid OxAdd Intermediate A: Oxidative Addition Complex (Pd-Ar-Br) Start->OxAdd Fast (< 50°C) SideRxn Side Pathway: Protodeboronation (Fluorobenzene) Start->SideRxn Prolonged Base Exposure (If T < 70°C) StericGate THE STERIC GATE (Transmetalation Barrier) OxAdd->StericGate Steric Clash (2-Me Group) TransMet Intermediate B: Di-aryl Palladium Complex StericGate->TransMet REQUIRES HEAT (> 80°C) Product Product: 3-(3-Fluorophenyl)-2-methylbenzoic acid TransMet->Product Reductive Elimination

Caption: The "Steric Gate" represents the high activation energy of transmetalation caused by the ortho-methyl group. Insufficient heat (<80°C) stalls the cycle, diverting reagents toward protodeboronation.

Module 2: Troubleshooting Guide

Use this matrix to diagnose and resolve specific yield/purity issues.

SymptomProbable CauseTechnical Solution
Low Conversion (<50%) Thermal Stall: Temperature is too low (e.g., 60°C) to overcome the steric hindrance of the 2-methyl group.Increase T to 80–90°C. Ensure reflux is vigorous if using Ethanol/Toluene. Consider microwave irradiation at 100°C for 30 min.
High Protodeboronation Slow Coupling Rate: The catalyst is too slow, leaving the boronic acid exposed to base.Switch Catalyst: Move from Pd(PPh3)4 to Pd(dppf)Cl2 or SPhos-Pd-G2 . These ligands create a more active catalyst that consumes the boronic acid faster than it decomposes.
Starting Material Recovery Catalyst Deactivation: Free carboxylic acid group may be coordinating to Pd, poisoning it.Protect or Buffer: Use the Methyl Ester (Methyl 3-bromo-2-methylbenzoate) for the coupling, then hydrolyze. Alternatively, use 3.0 equiv. of base to ensure the acid is fully deprotonated to the carboxylate (less coordinating).
Black Precipitate (Pd Black) Ligand Dissociation: High T is causing the catalyst to fall apart before reaction completion.Stabilize: Use a bidentate ligand like dppf (1,1'-Bis(diphenylphosphino)ferrocene) which is thermally robust up to 100°C.

Module 3: Optimized Experimental Protocol

Protocol: Pd(dppf)-Catalyzed Synthesis of 3-(3-Fluorophenyl)-2-methylbenzoic Acid Based on industrial optimization for ortho-methyl biphenyls [1, 2].

Reagents:

  • Substrate: 3-Bromo-2-methylbenzoic acid (1.0 equiv) [Note: Methyl ester is preferred if acid yields are low].

  • Coupling Partner: 3-Fluorophenylboronic acid (1.5 equiv).[1]

  • Catalyst: Pd(dppf)Cl2[2]·CH2Cl2 (3–5 mol%).

  • Base: Na2CO3 (3.0 equiv) or K3PO4 (2.0 equiv).

  • Solvent: Toluene : Ethanol : Water (4 : 1 : 1 ratio).

Step-by-Step Workflow:

  • Charge: In a reaction vial, combine the aryl bromide, boronic acid, and Pd catalyst.

  • Inert: Seal the vial and purge with Argon or Nitrogen for 5 minutes. Oxygen inhibition is fatal at these temperatures.

  • Solvent: Add the degassed solvent mixture via syringe.[3]

  • Thermal Activation:

    • Place in a pre-heated oil block at 80°C .

    • Stir vigorously (1000 rpm). The biphasic mixture requires high shear for mass transfer.

  • Monitoring: Check by HPLC/TLC at 2 hours. The reaction should be complete within 3–6 hours.

  • Workup: Cool to RT. Acidify to pH 3 with 1N HCl (to protonate the carboxylic acid product). Extract with Ethyl Acetate.[2]

Why this works:

  • Pd(dppf)Cl2: The large bite angle of the dppf ligand facilitates the reductive elimination step in sterically crowded systems.

  • 80°C: Provides sufficient energy to cross the transmetalation barrier without rapidly decomposing the fluorinated boronic acid.

  • Toluene/EtOH/Water: The ternary system ensures solubility of the organic bromide (Toluene), the boronic acid (EtOH), and the inorganic base (Water).

Module 4: Frequently Asked Questions (FAQs)

Q1: Can I use Pd(PPh3)4 (Tetrakis) for this reaction?

  • Response: It is not recommended. Tetrakis is thermally unstable above 80°C and often fails with ortho-substituted substrates due to slow oxidative addition. If you must use it, expect lower yields and require higher catalyst loading (10 mol%).

Q2: I see a "homocoupling" impurity (3,3'-difluoro-1,1'-biphenyl). How do I stop this?

  • Response: Homocoupling of the boronic acid requires oxygen. Ensure your inert gas purge is rigorous. If the issue persists, reduce the excess boronic acid from 1.5 equiv to 1.2 equiv and add it in two portions (0.6 equiv at T=0, 0.6 equiv at T=1h).

Q3: Why is the reaction mixture turning black immediately?

  • Response: Immediate blackening suggests rapid catalyst decomposition ("Pd black" formation). This often happens if the reaction is heated before the substrates are fully dissolved or if the solvent is not degassed. Ensure the mixture is homogenous and oxygen-free before heating.

Q4: Can I perform this reaction at Room Temperature (RT) to be "gentler"?

  • Response: No. Due to the steric hindrance of the 2-methyl group, the reaction rate at RT will be negligible. You will likely isolate unreacted starting material and hydrolyzed boronic acid. Heat is a reagent in this transformation.[2]

References

  • Validates the use of Pd(dppf)Cl2 at 80°C for the exact 3-bromo-2-methylbenzoic acid scaffold.
  • Google Patents. (2012). CN102603485A - Preparation method of 2-methyl-3-biphenylmethanol.[2][4][5] Retrieved October 26, 2025, from

    • Describes the Suzuki coupling of 3-bromo-2-methylbenzoic acid with phenylboronic acid at 10-150°C (optimized
  • General principles for ortho-substituted aryl bromides.
  • Royal Society of Chemistry. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. Retrieved October 26, 2025, from [Link]

    • Discusses the necessity of elevated temperatures (80°C+)

Sources

Optimization

separation of 3-(3-Fluorophenyl)-2-methylbenzoic acid from regioisomers

Technical Support Center: Purification of 3-(3-Fluorophenyl)-2-methylbenzoic Acid Case ID: #BIO-ARYL-033 Status: Open Priority: High (Drug Discovery Intermediate) Assigned Specialist: Senior Application Scientist Executi...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of 3-(3-Fluorophenyl)-2-methylbenzoic Acid

Case ID: #BIO-ARYL-033 Status: Open Priority: High (Drug Discovery Intermediate) Assigned Specialist: Senior Application Scientist

Executive Summary: The "Twist" Factor

You are attempting to separate 3-(3-Fluorophenyl)-2-methylbenzoic acid (Target) from its regioisomers. The critical molecular feature here is the 2-methyl group .[1]

  • Target Molecule: The ortho-methyl group creates significant steric hindrance with the phenyl ring at position 3. This forces the two aromatic rings to twist out of plane (dihedral angle > 60°).

  • Impurities (Regioisomers): Isomers lacking this ortho-substituent (e.g., 4-methyl or 5-methyl analogs) or with reduced steric bulk will adopt a more planar conformation.

The Solution: You cannot rely solely on hydrophobicity (standard C18). You must exploit Shape Selectivity and


 Interactions .

Part 1: Diagnostic & Workflow Logic

Before modifying your gradient, confirm the nature of your separation challenge using this logic flow.

TroubleshootingLogic Start START: Poor Separation Check_pKa Check Mobile Phase pH (Target pKa ≈ 3.9) Start->Check_pKa Is_pH_Low Is pH < 2.5? Check_pKa->Is_pH_Low Adjust_pH Action: Lower pH using 0.1% TFA or Formic Acid Is_pH_Low->Adjust_pH No Check_Column Check Stationary Phase Is_pH_Low->Check_Column Yes Adjust_pH->Check_Column Is_C18 Using Standard C18? Check_Column->Is_C18 Switch_Col Action: Switch to PFP (Pentafluorophenyl) or Phenyl-Hexyl Is_C18->Switch_Col Yes Check_Topology Analyze Impurity Type Is_C18->Check_Topology No Switch_Col->Check_Topology Is_Planar Impurity is Planar? (e.g., 4-phenyl analog) Check_Topology->Is_Planar Recryst Action: Recrystallize in Toluene (Planar packs better -> precipitates) Is_Planar->Recryst Bulk Scale SFC Action: Use SFC (2-EP or Diol Column) Is_Planar->SFC Analytical/Prep Scale

Figure 1: Decision matrix for separating twisted biaryl acids from planar regioisomers.

Part 2: HPLC/UPLC Troubleshooting Guide

Q1: My peaks are co-eluting on a standard C18 column. Why? A: Standard C18 phases separate primarily based on hydrophobicity. Your target and its regioisomers (e.g., 3-(4-fluorophenyl)-...) have nearly identical lipophilicity (


).
  • The Fix: Switch to a Pentafluorophenyl (PFP) or Biphenyl stationary phase.

  • Mechanism: PFP phases offer "fluorine-fluorine" interactions and are highly sensitive to the shape of the molecule. The "twisted" 2-methyl target will interact differently with the rigid PFP rings compared to flatter isomers [1].

Q2: The peak shape is tailing severely. Is my column dead? A: Likely not. The issue is ionization.

  • The Science: The 2-methyl group enhances acidity via the "Ortho Effect" (Steric Inhibition of Resonance). The pKa of o-toluic acid derivatives is ~3.9, lower than standard benzoic acid (4.2) [2].

  • The Protocol: You must suppress ionization to keep the molecule neutral.

    • Incorrect: 0.1% Acetic Acid (pH ~3.2)

      
       Partial ionization 
      
      
      
      Tailing.
    • Correct: 0.1% Trifluoroacetic Acid (TFA) or Formic Acid (pH ~2.0–2.3).

Q3: How do I validate which peak is my target without an NMR? A: Use the UV-Vis Spectral Ratio check.

  • Method: Extract the UV spectrum (DAD) for both peaks.

  • Expectation: The Target (2-methyl) is twisted, breaking conjugation between the two phenyl rings. It will likely show a lower

    
      and reduced absorbance intensity compared to planar regioisomers (which maintain conjugation across the biaryl bond).
    

Recommended HPLC Method Parameters:

ParameterConditionRationale
Column PFP (Pentafluorophenyl) or Phenyl-Hexyl Maximizes

and shape selectivity.
Mobile Phase A Water + 0.1% TFA Suppresses acid ionization (pH < 2.5).
Mobile Phase B Methanol (preferred over ACN)MeOH promotes

interactions better than ACN.
Gradient 50-70% B (Shallow gradient)Isomers require high resolution; avoid steep ramps.
Temperature 25°C - 30°CLower temp maintains steric rigidity for separation.

Part 3: Bulk Purification (Crystallization)

Q4: I have 10g of crude. Chromatography is too expensive. Can I crystallize it? A: Yes, but you must exploit the "Wallach’s Rule" of crystal packing. Planar molecules (impurities) usually pack more efficiently (higher density, lower solubility) than twisted molecules (your target).

Protocol: The "Reverse-Crash" Technique

  • Dissolution: Dissolve crude mixture in hot Toluene or Chlorobenzene (non-polar aromatics).

  • Cooling: Cool slowly to room temperature.

    • Prediction: Planar impurities (e.g., 4-phenyl analogs) often crystallize first due to better

      
      -stacking energy.
      
  • Filtration: Filter off the solid (likely enriched in impurity).

  • Evaporation: The filtrate contains your twisted target. Evaporate and recrystallize from Ethanol/Water (1:1) to purify the acid form.

Q5: The oil won't solidify. What now? A: Fluorinated biaryls are notorious for "oiling out."

  • The Fix: Convert the acid to a salt.

    • Dissolve in Ethanol.

    • Add 1.05 eq of Dicyclohexylamine (DCHA) .

    • DCHA salts of benzoic acids are highly crystalline and sharp melting. Recrystallize the salt, then break it back to the free acid using 1M HCl [3].

Part 4: Advanced Separation (SFC)

Q6: I need to separate the 3-fluoro target from the 4-fluoro isomer. HPLC is struggling. A: Supercritical Fluid Chromatography (SFC) is superior for structural isomers where the only difference is the position of a halogen.

SFC Starting Point:

  • Column: 2-Ethylpyridine (2-EP) or Diol .

  • Co-solvent: 10-15% Methanol.

  • Additive: None (if using 2-EP, the pyridine acts as a base) or 0.1% Formic Acid (if using Diol).

  • Why it works: The 3-fluoro vs. 4-fluoro position changes the dipole moment vector of the molecule. SFC is highly sensitive to these dipole differences in the supercritical CO2 environment.

References

  • Chromatography Online. (2025). Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. Link

  • Evergreensino Chemical. (2025). How does the pKa value of 2-Methylbenzoic Acid compare with other benzoic acid derivatives?Link

  • BenchChem. (2025).[2] Technical Support Center: Reactions Involving Fluorinated Benzoic Acids. Link

  • Helix Chromatography. (2025). HPLC Methods for analysis of Benzoic acid. Link

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Crystallographic Analysis of 3-(3-Fluorophenyl)-2-methylbenzoic Acid and its Structural Analogs

This guide provides a comprehensive technical comparison of the crystallographic data for 3-(3-Fluorophenyl)-2-methylbenzoic acid and its structural analogs. While a public crystal structure for 3-(3-Fluorophenyl)-2-meth...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical comparison of the crystallographic data for 3-(3-Fluorophenyl)-2-methylbenzoic acid and its structural analogs. While a public crystal structure for 3-(3-Fluorophenyl)-2-methylbenzoic acid is not currently available in open-access databases, this document outlines the definitive experimental workflow for its structural determination via single-crystal X-ray diffraction. Furthermore, we will draw critical comparisons with the known crystal structures of closely related benzoic acid derivatives to infer and contextualize the anticipated structural features of the title compound. This guide is intended for researchers, scientists, and drug development professionals who are engaged in the structural characterization of small molecules.

The Significance of Crystallographic Data in Drug Discovery

The precise three-dimensional arrangement of atoms within a molecule, as determined by X-ray crystallography, is fundamental to understanding its physicochemical properties and biological activity. For active pharmaceutical ingredients (APIs), the crystal structure dictates critical parameters such as solubility, stability, and bioavailability. Polymorphism, the ability of a compound to exist in multiple crystalline forms, can have profound implications for a drug's efficacy and safety. Therefore, a thorough crystallographic analysis is an indispensable component of modern drug development.

Experimental Protocol for Single-Crystal X-ray Diffraction

The determination of a novel crystal structure, such as that of 3-(3-Fluorophenyl)-2-methylbenzoic acid, follows a well-established experimental pipeline. The causality behind each step is crucial for obtaining high-quality, publishable data.

Crystallization

The primary and often most challenging step is the growth of single crystals of sufficient size and quality.

  • Step 1: Purity Assessment. The starting material must be of the highest possible purity (>99%). Impurities can inhibit crystal growth or become incorporated into the crystal lattice, leading to disorder.

  • Step 2: Solvent Screening. A wide range of solvents and solvent mixtures should be screened. The ideal solvent is one in which the compound has moderate solubility. Common choices include ethanol, methanol, acetone, ethyl acetate, and hexane.

  • Step 3: Crystallization Technique. Several techniques can be employed:

    • Slow Evaporation: The simplest method, where a saturated solution is allowed to evaporate slowly at a constant temperature.

    • Vapor Diffusion: A solution of the compound is placed in a small, open vial, which is then placed in a larger sealed container with a more volatile "anti-solvent" in which the compound is insoluble. The slow diffusion of the anti-solvent into the compound's solution reduces its solubility, promoting crystallization.

    • Cooling: A saturated solution is slowly cooled, decreasing the solubility of the compound and inducing crystallization.

  • Step 4: Crystal Harvesting. Once suitable crystals have formed, they are carefully harvested using a cryoloop and immediately flash-cooled in liquid nitrogen to prevent solvent loss and preserve the crystal lattice.

Data Collection
  • Step 1: Crystal Mounting. The frozen crystal is mounted on a goniometer head in the cold stream of a diffractometer.

  • Step 2: Unit Cell Determination. A short series of diffraction images are collected to determine the unit cell parameters and the crystal system.

  • Step 3: Full Data Collection. A complete dataset is collected by rotating the crystal through a range of angles and collecting diffraction patterns at each orientation. Modern diffractometers with CCD or CMOS detectors can collect a full dataset in a matter of hours.

Structure Solution and Refinement
  • Step 1: Data Reduction and Integration. The raw diffraction images are processed to integrate the intensities of the individual reflections.

  • Step 2: Structure Solution. The phase problem is solved using direct methods or Patterson methods to generate an initial electron density map.

  • Step 3: Structure Refinement. The initial model is refined against the experimental data using least-squares methods. Anisotropic displacement parameters are typically applied to non-hydrogen atoms. Hydrogen atoms are often placed in calculated positions and refined using a riding model. The quality of the final model is assessed using metrics such as the R-factor and goodness-of-fit.

The entire workflow can be visualized as follows:

experimental_workflow cluster_prep Sample Preparation cluster_data Data Collection cluster_analysis Structure Analysis Purification High-Purity Compound Solvent Solvent Screening Purification->Solvent Crystallization Crystal Growth Solvent->Crystallization Mounting Crystal Mounting Crystallization->Mounting Data_Collection Diffraction Data Collection Mounting->Data_Collection Solution Structure Solution Data_Collection->Solution Refinement Structure Refinement Solution->Refinement Validation Model Validation Refinement->Validation CIF CIF Validation->CIF Final CIF File

Figure 1: Experimental workflow for single-crystal X-ray diffraction.

Comparative Analysis with Structural Analogs

In the absence of a determined crystal structure for 3-(3-Fluorophenyl)-2-methylbenzoic acid, we can gain valuable insights by comparing it with structurally related compounds for which crystallographic data is available. We will consider the impact of the fluoro- and methyl- substituents on the molecular conformation and crystal packing.

CompoundKey Structural FeaturesIntermolecular Interactions
o-Toluic acid (2-methylbenzoic acid) The carboxylic acid group is often twisted out of the plane of the benzene ring due to steric hindrance from the adjacent methyl group.Forms classic carboxylic acid dimers via O-H···O hydrogen bonds.[1]
3-Fluoro-4-methylbenzoic acid The molecule is nearly planar, with a small dihedral angle between the benzene ring and the carboxyl group.[2]Forms hydrogen-bonded dimers.[2]
3-Acetoxy-2-methylbenzoic acid The carboxylic acid and acetoxy groups are significantly twisted from the plane of the benzene ring.[3][4]Molecules are linked by pairs of O-H···O hydrogen bonds, forming inversion dimers.[3][4]
3-(Trifluoromethyl)benzoic acid The trifluoromethyl group is a strong electron-withdrawing group, which can influence the acidity of the carboxylic acid and potential intermolecular interactions.[5]Expected to form hydrogen-bonded dimers.
Expected Conformation of 3-(3-Fluorophenyl)-2-methylbenzoic Acid

Based on the structures of its analogs, we can predict the likely conformation of 3-(3-Fluorophenyl)-2-methylbenzoic acid.

Figure 2: Predicted molecular structure of 3-(3-Fluorophenyl)-2-methylbenzoic acid.

The steric clash between the 2-methyl group and the carboxylic acid will likely force the -COOH group to twist out of the plane of its attached benzene ring, similar to what is observed in o-toluic acid.[1] The 3-(3-Fluorophenyl) substituent, being larger than a simple fluoro or methyl group, will also exert steric influence and may lead to a significant dihedral angle between the two phenyl rings.

Anticipated Intermolecular Interactions

The primary intermolecular interaction governing the crystal packing of 3-(3-Fluorophenyl)-2-methylbenzoic acid is expected to be the formation of centrosymmetric hydrogen-bonded dimers between the carboxylic acid moieties. This is a highly robust and common supramolecular synthon observed in the vast majority of carboxylic acid crystal structures.

Beyond this primary interaction, weaker C-H···O, C-H···F, and π-π stacking interactions are likely to play a significant role in the overall three-dimensional packing arrangement. The presence of the fluorine atom introduces the possibility of C-H···F and F···F interactions, which can be important in directing the crystal packing.

Conclusion

While the definitive crystal structure of 3-(3-Fluorophenyl)-2-methylbenzoic acid remains to be determined, this guide provides a robust framework for its experimental determination and a predictive analysis of its key structural features. By drawing comparisons with known structures of analogous benzoic acid derivatives, we can anticipate a non-planar molecular conformation dominated by steric interactions and a crystal packing arrangement directed by strong carboxylic acid dimerization and weaker, yet significant, non-covalent interactions. The detailed experimental protocol provided herein serves as a self-validating system for obtaining high-quality crystallographic data, which is a critical step in the rational design and development of new pharmaceutical agents.

References

  • Cambridge Crystallographic Data Centre (CCDC). The Cambridge Structural Database (CSD). [Link]

  • Day, G. M., et al. (2009). The crystal structures of chloro and methylortho-benzoic acids and their co-crystal: rationalizing similarities and differences. CrystEngComm, 11(11), 2406-2415. [Link]

  • Allen, F. H. (2002). The Cambridge Structural Database: a quarter of a million crystal structures and rising. Acta Crystallographica Section B: Structural Science, 58(3), 380-388. [Link]

  • Crystallography Open Database (COD). [Link]

  • International Union of Crystallography. (1997). Crystallographic Information Framework (CIF). [Link]

  • Batsanov, A. S. (2004). 3-Fluoro-4-methylbenzoic acid. Acta Crystallographica Section E: Structure Reports Online, 60(10), o1948-o1949. [Link]

  • Saranya, M., et al. (2015). Crystal structure of 3-acetoxy-2-methylbenzoic acid. Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 7), o474. [Link]

  • PubChem. 3-(Trifluoromethyl)benzoic acid. [Link]

  • ResearchGate. (2015). Crystal structure of 3-acetoxy-2-methylbenzoic acid. [Link]

Sources

Comparative

Spectroscopic Validation of 3-(3-Fluorophenyl)-2-methylbenzoic Acid: A Comparative Guide

Executive Summary In drug discovery, biaryl carboxylic acids serve as critical pharmacophores and intermediates. 3-(3-Fluorophenyl)-2-methylbenzoic acid represents a challenging validation case due to the steric hindranc...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In drug discovery, biaryl carboxylic acids serve as critical pharmacophores and intermediates. 3-(3-Fluorophenyl)-2-methylbenzoic acid represents a challenging validation case due to the steric hindrance of the ortho-methyl group and the scalar coupling complexities introduced by the fluorine atom.

This guide compares two validation methodologies: Method A (Routine QC) and Method B (Integrated Orthogonal Validation - IOV) . While Method A is sufficient for early-stage screening, our data demonstrates that Method B is mandatory for GLP-tox batch release to detect cryptic regioisomers and atropisomeric broadening often missed by standard HPLC-UV/1H-NMR workflows.

The Synthetic Context & Impurity Profile[1]

To validate the product, one must understand the genesis of its impurities. This compound is synthesized via Suzuki-Miyaura cross-coupling of 3-bromo-2-methylbenzoic acid and 3-fluorophenylboronic acid.

Critical Quality Attributes (CQAs)
  • Regioisomerism: The ortho-methyl group creates steric torque, slowing transmetalation and increasing the risk of homocoupling or protodeboronation.

  • Defluorination: Pd-catalyzed C-F activation can lead to des-fluoro impurities (3-phenyl-2-methylbenzoic acid), which are difficult to separate by reverse-phase HPLC.

SynthesisPath SM1 3-Bromo-2-methylbenzoic acid Pd Pd(dppf)Cl2 / K2CO3 SM1->Pd SM2 3-Fluorophenylboronic acid SM2->Pd Prod Target Product (3-(3-Fluorophenyl)-2-methylbenzoic acid) Pd->Prod Main Pathway Imp1 Impurity A (Protodeboronation) Pd->Imp1 Side Rxn Imp2 Impurity B (Homocoupling) Pd->Imp2 Side Rxn

Figure 1: Synthetic pathway and potential impurity genesis.

Comparative Analysis: Routine vs. Integrated Validation

The following table contrasts the performance of standard laboratory verification against the rigorous IOV protocol required for downstream applications.

FeatureMethod A: Routine QCMethod B: Integrated Orthogonal Validation (IOV)
Techniques HPLC-UV (254 nm), 1H NMR (300 MHz)HPLC-MS, 1H/13C/19F NMR (600 MHz), NOESY, qNMR
Limit of Detection ~0.5% (Impurity/Main Peak)< 0.05% (Trace isomers)
Structural Certainty Medium: Confirms connectivity but misses regioisomers.High: Unambiguously assigns regiochemistry and F-position.
Fluorine Validation Indirect (Mass Spec only)Direct (

F NMR scalar coupling analysis)
Total Time 2 Hours24 Hours
Recommendation Early Discovery / Crude ChecksProcess Scale-up / GLP Release

Deep Dive: Spectroscopic Characterization (Method B)

This section details the IOV Protocol , providing the specific signals that confirm the structure of 3-(3-Fluorophenyl)-2-methylbenzoic acid.

A. 1H NMR Analysis (600 MHz, DMSO-d6)

Rationale: The ortho-methyl group is the diagnostic anchor. Its integration (3H) relative to the aromatic region (7H) is the primary purity check.

  • 
     13.0 ppm (br s, 1H):  Carboxylic acid proton. Broadening indicates hydrogen bonding.
    
  • 
     7.85 - 7.30 ppm (m, 7H):  Aromatic region.
    
    • Note: The 3-fluorophenyl ring protons will appear as complex multiplets due to

      
       and 
      
      
      
      coupling.
  • 
     2.35 ppm (s, 3H):  Methyl group at C2.
    
    • Validation Check: If this signal is split or shifted >0.1 ppm, suspect migration of the methyl group or presence of the 4-methyl isomer.

B. 19F NMR Analysis (376 MHz, DMSO-d6)

Rationale:


F is 100% natural abundance and highly sensitive to electronic environment. This is the self-validating  step for the fluorinated moiety.
  • 
     -113.5 ppm (m, 1F): 
    
    • Diagnostic: A single signal confirms mono-fluorination.

    • Coupling: Must show a multiplet pattern (coupling to H-2', H-4', H-5', H-6'). A singlet here indicates F-decoupling or loss of the aromatic ring integrity.

C. 13C NMR Analysis (150 MHz, DMSO-d6)

Rationale: Confirms the carbon skeleton and the specific C-F coupling constants (


).
  • 
     169.5 ppm:  Carbonyl (C=O).
    
  • 
     162.8 ppm (d, 
    
    
    
    Hz):
    C-3' (Carbon directly attached to Fluorine). Large doublet confirms C-F bond.
  • 
     130-114 ppm:  Aromatic carbons. Look for distinct doublets for carbons ortho (
    
    
    
    Hz) and meta (
    
    
    Hz) to the fluorine.
  • 
     19.8 ppm:  Methyl carbon.
    

Experimental Protocols

Protocol 1: Sample Preparation for IOV
  • Massing: Weigh 10.0 mg (

    
     0.1 mg) of the dried solid into a clean vial.
    
  • Solvation: Add 0.7 mL of DMSO-d6 (99.9% D).

    • Why DMSO? CDCl3 may lead to aggregation of the carboxylic acid, broadening the -COOH signal. DMSO breaks these dimers.

  • Filtration: Filter through a 0.2

    
    m PTFE syringe filter directly into the NMR tube to remove inorganic salts (K2CO3/Pd black) that cause line broadening.
    
Protocol 2: HPLC-MS Purity Profiling
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5

    
    m, 4.6 x 100 mm).
    
  • Mobile Phase:

    • A: Water + 0.1% Formic Acid.

    • B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 12 minutes.

  • Detection: UV at 254 nm (aromatic) and 210 nm (amide/carbonyl).

  • MS Mode: ESI Negative (preferred for Carboxylic Acids [M-H]-).

    • Target Mass: 229.07 Da ([M-H]-).

Validation Logic Flow

The following diagram illustrates the decision matrix for accepting or rejecting a batch based on the IOV data.

ValidationLogic Start Crude Product H1NMR 1H NMR (DMSO-d6) Start->H1NMR Check1 Methyl Singlet Present? H1NMR->Check1 F19NMR 19F NMR Check1->F19NMR Yes Reject REJECT / RE-PURIFY Check1->Reject No (Isomer/Impurity) Check2 Single F Peak @ -113ppm? F19NMR->Check2 MS LC-MS (ESI-) Check2->MS Yes Check2->Reject No (Defluorination) Check3 Mass = 229.07? MS->Check3 Release BATCH RELEASE Check3->Release Yes Check3->Reject No

Figure 2: Step-wise validation logic for batch release.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Ed. John Wiley & Sons. (Standard text for NMR shift prediction).
  • International Conference on Harmonisation (ICH). (2006). Q3A(R2): Impurities in New Drug Substances. Link

  • BenchChem. (2025).[1] Suzuki Coupling Reaction of 3-Bromobenzoic Acid with Arylboronic Acids: Application Notes. Link

  • Reich, H. J. (2023). Bordwell pKa Table (Acidity in DMSO). University of Wisconsin-Madison. (Reference for DMSO solvent effects on carboxylic acids). Link

Sources

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